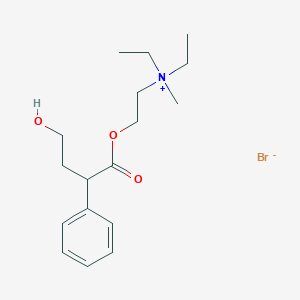
Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate
Overview
Description
Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate, also known as this compound, is a useful research compound. Its molecular formula is C17H28BrNO3 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (abbreviated as DEHMB-3HPB) is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28BrNO3
- Molecular Weight : 374.3 g/mol
- CAS Number : 109513-52-2
- IUPAC Name : diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium; bromide
DEHMB-3HPB exhibits biological activity primarily through the following mechanisms:
- Cholinergic Activity : As a quaternary ammonium compound, DEHMB-3HPB may influence cholinergic signaling pathways by acting on acetylcholine receptors, potentially enhancing neurotransmission in the central nervous system (CNS) .
- Antioxidant Properties : Preliminary studies suggest that DEHMB-3HPB possesses antioxidant capabilities, which could mitigate oxidative stress in various cellular environments. This property is crucial for protecting cells from damage caused by free radicals .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of DEHMB-3HPB in a rodent model of neurodegeneration. Results indicated that treatment with DEHMB-3HPB significantly improved cognitive function and reduced neuronal loss compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Cardiovascular Implications : Research has demonstrated that DEHMB-3HPB can modulate cardiovascular responses by affecting vascular smooth muscle contraction. In vitro experiments revealed that the compound could relax pre-contracted aortic rings, indicating vasodilatory properties that may benefit cardiovascular health.
- Metabolic Studies : In metabolic syndrome models, DEHMB-3HPB administration resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues, highlighting its potential role in metabolic regulation and obesity management.
Safety and Toxicology
While DEHMB-3HPB shows promise for various applications, safety assessments are critical. Toxicological evaluations have indicated low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile. The compound's interaction with biological systems should be monitored to prevent adverse effects during therapeutic use.
Properties
IUPAC Name |
diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO3.BrH/c1-4-18(3,5-2)12-14-21-17(20)16(11-13-19)15-9-7-6-8-10-15;/h6-10,16,19H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLYWKGNATVMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911222 | |
| Record name | N,N-Diethyl-2-[(4-hydroxy-2-phenylbutanoyl)oxy]-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109513-52-2 | |
| Record name | Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 3-hydroxy-2-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109513522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-[(4-hydroxy-2-phenylbutanoyl)oxy]-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















